Cas no 2228709-02-0 (4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid)

4-(4-Fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid is a fluorinated hydroxy acid compound characterized by its unique structural features, including a 4-fluorophenyl group and a tertiary hydroxy moiety at the α-position. The presence of geminal dimethyl groups enhances steric stability, while the fluorine substitution may influence electronic properties and metabolic resistance. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a chiral building block or intermediate in the synthesis of bioactive molecules. Its structural complexity allows for applications in asymmetric synthesis and drug development, particularly where fluorine incorporation is desired for improved pharmacokinetic properties. The compound's crystallinity and defined stereochemistry further support its utility in rigorous synthetic workflows.
4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid structure
2228709-02-0 structure
商品名:4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid
CAS番号:2228709-02-0
MF:C13H17FO3
メガワット:240.270687818527
CID:5800973
PubChem ID:165695307

4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid
    • 2228709-02-0
    • EN300-1770341
    • インチ: 1S/C13H17FO3/c1-8(9-4-6-10(14)7-5-9)13(2,3)11(15)12(16)17/h4-8,11,15H,1-3H3,(H,16,17)
    • InChIKey: ZUVHEERMKJYMBA-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C(C)C(C)(C)C(C(=O)O)O

計算された属性

  • せいみつぶんしりょう: 240.11617256g/mol
  • どういたいしつりょう: 240.11617256g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1770341-0.05g
4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid
2228709-02-0
0.05g
$1500.0 2023-09-20
Enamine
EN300-1770341-5g
4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid
2228709-02-0
5g
$5179.0 2023-09-20
Enamine
EN300-1770341-0.5g
4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid
2228709-02-0
0.5g
$1714.0 2023-09-20
Enamine
EN300-1770341-0.25g
4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid
2228709-02-0
0.25g
$1642.0 2023-09-20
Enamine
EN300-1770341-5.0g
4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid
2228709-02-0
5g
$5179.0 2023-06-03
Enamine
EN300-1770341-1.0g
4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid
2228709-02-0
1g
$1785.0 2023-06-03
Enamine
EN300-1770341-10.0g
4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid
2228709-02-0
10g
$7681.0 2023-06-03
Enamine
EN300-1770341-1g
4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid
2228709-02-0
1g
$1785.0 2023-09-20
Enamine
EN300-1770341-2.5g
4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid
2228709-02-0
2.5g
$3501.0 2023-09-20
Enamine
EN300-1770341-10g
4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid
2228709-02-0
10g
$7681.0 2023-09-20

4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acid 関連文献

4-(4-fluorophenyl)-2-hydroxy-3,3-dimethylpentanoic acidに関する追加情報

4-(4-Fluorophenyl)-2-Hydroxy-3,3-Dimethylpentanoic Acid: A Comprehensive Overview

4-(4-Fluorophenyl)-2-Hydroxy-3,3-Dimethylpentanoic Acid, also known by its CAS number CAS No. 2228709-02-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring, a hydroxyl group, and a branched aliphatic chain. The presence of these functional groups imparts the molecule with diverse chemical and biological properties, making it a valuable subject for research and potential applications in drug development.

The molecular structure of 4-(4-Fluorophenyl)-2-Hydroxy-3,3-Dimethylpentanoic Acid consists of a pentanoic acid backbone with specific substituents. The fluorine atom at the para position of the phenyl ring is a key feature that influences the compound's physicochemical properties. Fluorination is known to enhance lipophilicity and improve drug-like properties such as absorption and bioavailability. Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to modulate pharmacokinetics and pharmacodynamics effectively.

The hydroxyl group at position 2 of the pentanoic acid chain adds another layer of complexity to this molecule. Hydroxyl groups are known for their ability to form hydrogen bonds, which can significantly affect the solubility and stability of the compound. Additionally, the two methyl groups at position 3 create steric hindrance, which can influence the molecule's conformation and reactivity. This combination of functional groups makes 4-(4-Fluorophenyl)-2-Hydroxy-3,3-Dimethylpentanoic Acid a versatile compound with potential applications in various chemical reactions and biological systems.

Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for synthesizing CAS No. 2228709-02-0. One notable approach involves the use of transition metal catalysts to facilitate coupling reactions between aromatic rings and carboxylic acids. These methods not only improve yield but also allow for greater control over the stereochemistry of the product. The ability to synthesize this compound in large quantities has paved the way for its exploration in preclinical studies.

In terms of biological activity, 4-(4-Fluorophenyl)-2-Hydroxy-3,3-Dimethylpentanoic Acid has shown promising results in several assays. For instance, studies have demonstrated its potential as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory pathways. Furthermore, preliminary data suggest that this compound may possess antioxidant properties, making it a candidate for applications in oxidative stress-related diseases.

The fluorinated phenyl group also contributes to the compound's ability to interact with biological targets such as receptors and enzymes. Computational modeling studies have revealed that the fluorine atom enhances the molecule's binding affinity by creating favorable electronic interactions with target proteins. This insight has led researchers to explore its potential as a lead compound in drug discovery programs targeting specific therapeutic areas.

In addition to its pharmacological applications, CAS No. 2228709-02-0 has shown promise in materials science. Its unique structure allows it to act as a building block for more complex molecules with tailored properties. For example, researchers have investigated its use in polymer synthesis, where it serves as a monomer capable of forming materials with enhanced mechanical and thermal stability.

The future outlook for 4-(4-Fluorophenyl)-2-Hydroxy-3,3-Dimethylpentanoic Acid is bright, with ongoing research focusing on optimizing its synthesis and exploring its therapeutic potential further. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield new insights into its mechanism of action and clinical applications.

In conclusion, CAS No. 2228709-02-0, or 4-(4-Fluorophenyl)-2-Hydroxy-3,3-Dimethylpentanoic Acid, stands as a testament to the ingenuity of modern chemistry. Its unique structure and diverse functional groups make it a valuable tool for researchers across multiple disciplines. As our understanding of this compound continues to grow, so too does its potential to contribute to advancements in medicine and materials science.

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